molecular formula C12H18N2O B1377133 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 1423023-91-9

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No.: B1377133
CAS No.: 1423023-91-9
M. Wt: 206.28 g/mol
InChI Key: OJLWRBSJLOKJNJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol, with the molecular formula C12H18N2O and a molecular weight of 206.28, is a chemical compound of significant interest in medicinal chemistry research . This pyrrolidine derivative is recognized as a key structural motif and synthetic intermediate. Patents indicate that closely related 1-benzyl-4 or 5-aminomethyl-pyrrolidin-2-one compounds have been investigated for their nootropic (cognition-enhancing) and anti-hypoxic properties, suggesting potential research applications in neuroscience and for conditions involving oxygen deprivation . The presence of both aminomethyl and hydroxy functional groups on the pyrrolidine ring makes it a versatile building block for further chemical synthesis and derivatization . The compound is offered with various global shipping options to support the international research community. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-(aminomethyl)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLWRBSJLOKJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CN)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Pyrrolidinone Precursors

A primary and well-documented synthetic route involves the reduction of 5-(aminomethyl)-1-benzylpyrrolidin-3-one (a pyrrolidinone ketone precursor) to the corresponding amino alcohol. This method exploits selective reduction of the ketone group to a hydroxyl group while preserving the amine functionality.

  • Reducing Agents:
    • Sodium borohydride (NaBH4)
    • Lithium aluminum hydride (LiAlH4)
  • Solvents:
    • Tetrahydrofuran (THF) or other inert solvents
  • Reaction Conditions:
    • Controlled temperature (often 0°C to room temperature) to prevent over-reduction or side reactions
  • Outcome:
    • High yield conversion of ketone to alcohol with retention of stereochemistry at C3 and C5 positions
  • Notes:
    • Careful quenching and workup are essential to isolate pure amino alcohol without contamination from over-reduced or side products.

Catalytic Hydrogenation

For industrial scale synthesis, catalytic hydrogenation of the ketone intermediate is preferred due to scalability and cleaner reaction profile.

  • Catalysts:
    • Palladium on carbon (Pd/C)
    • Raney Nickel (less common)
  • Hydrogen Source:
    • Molecular hydrogen gas (H2) under pressure (1-5 atm or higher)
  • Solvents:
    • Alcohols (ethanol, methanol) or ethereal solvents
  • Reaction Conditions:
    • Ambient to moderate temperature (25-50°C)
    • Hydrogen pressure optimized for complete reduction
  • Advantages:
    • High selectivity and yields
    • Minimal chemical waste compared to chemical hydride reagents
  • Challenges:
    • Requires hydrogenation equipment and safety considerations
    • Catalyst poisoning must be avoided.

Detailed Reaction Data and Comparative Analysis

Preparation Method Reducing Agent / Catalyst Solvent Temperature Range Yield (%) Notes
Chemical Reduction NaBH4 or LiAlH4 THF or inert solvent 0°C to RT 75-90 Requires careful quenching; lab scale
Catalytic Hydrogenation Pd/C Ethanol, Methanol 25-50°C 85-95 Industrial scale; cleaner reaction

Research Findings and Optimization Notes

  • Stereochemical Control:
    The stereochemistry at C3 and C5 is crucial for biological activity and is preserved during reduction steps when mild conditions are used.

  • Solvent Effects:
    Polar aprotic solvents like THF favor selective reduction and good solubility of intermediates, improving yield and purity.

  • Catalyst Selection:
    Pd/C is preferred for its high activity and selectivity; however, catalyst loading and hydrogen pressure must be optimized to avoid over-reduction or ring hydrogenation.

  • Scale-Up Considerations: Catalytic hydrogenation is favored industrially due to scalability and environmental benefits over stoichiometric hydride reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Pharmacological Properties

The compound is structurally related to pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Neuroprotective Effects

Research indicates that 5-(aminomethyl)-1-benzylpyrrolidin-3-ol may exhibit neuroprotective effects. Its interaction with neuroreceptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegeneration .

Anticancer Activity

The compound's ability to inhibit tumor growth has been highlighted in studies involving aggressive cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated significant antitumor effects against triple-negative breast cancer cells (MDA-MB-231), indicating that this compound could be explored as a lead compound for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which improves efficiency and reduces environmental impact. This method allows for the rapid generation of pyrrolidine derivatives with varied substituents, enhancing their pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrrolidine ring significantly influence its binding affinity to specific receptors and its overall efficacy.

Substituent Biological Activity Reference
Benzyl groupEnhanced receptor interaction
Aminomethyl groupNeuroprotective effects
Hydroxyl groupIncreased solubility and bioavailability

Neuroprotective Studies

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a mechanism that could be beneficial in neurodegenerative conditions .

Antitumor Efficacy

In vivo studies using xenograft models have shown that derivatives of this compound significantly reduce tumor size and improve survival rates in mice treated with specific doses, indicating strong potential for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name N1 Substituent C3/C5 Substituents Stereochemistry Pharmacological Inference
This compound Benzyl C3-OH, C5-aminomethyl Unspecified Potential CNS activity; moderate solubility
1a Phenylethyl C3-O-linked oxadiazole (3R) Antiviral activity (e.g., protease inhibition)
1b Phenylethyl C3-O-linked oxadiazole (3S) Stereospecific antiviral effects

Key Observations:

N1 Substituent Effects: The benzyl group in the target compound is smaller and less lipophilic than the phenylethyl group in compounds 1a/1b. This difference may reduce nonspecific membrane interactions but could limit bioavailability in hydrophobic environments. Phenylethyl-substituted derivatives (1a/1b) are explicitly linked to antiviral applications, suggesting that bulkier N1 groups may enhance target binding in viral proteins .

C3/C5 Functional Groups: The C5 aminomethyl group in the target compound introduces a primary amine, which can enhance water solubility via protonation at physiological pH. This contrasts with the C3-O-linked oxadiazole in 1a/1b, a heterocyclic moiety known to act as a bioisostere for ester or amide groups, improving metabolic stability and π-π stacking in binding pockets .

Stereochemical Considerations :

  • Compounds 1a and 1b exhibit stereospecificity at C3 ((3R) vs. (3S)), which is correlated with distinct antiviral efficacies. The target compound’s unspecified stereochemistry at C3 and C5 leaves its activity profile uncertain, highlighting the need for enantioselective synthesis and testing.

Hypothetical Pharmacological Implications

  • However, the absence of oxadiazole could reduce potency against specific viral targets (e.g., proteases or polymerases).
  • Solubility vs. Permeability: The aminomethyl group may improve aqueous solubility compared to 1a/1b, but the benzyl group’s moderate lipophilicity could balance this, enabling dual solubility-permeability advantages.

Biological Activity

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to outline its mechanisms of action, biochemical properties, therapeutic applications, and implications in research.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The compound's molecular formula is C12H17N2OC_{12}H_{17}N_{2}O, and it has a molecular weight of 205.28 g/mol. Its structure allows for interactions with various biological targets, influencing multiple pathways.

Target Interactions

The compound primarily interacts with neurotransmitter systems and enzymes involved in metabolic pathways. It exhibits binding affinity to specific receptors, potentially modulating neurotransmitter release and activity. This interaction suggests a role in neurological functions and may provide insights into its use in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like serotonin and dopamine. By inhibiting MAO, the compound may enhance the levels of these neurotransmitters in the brain, contributing to its antidepressant-like effects.

Antidepressant Effects

In animal models, this compound has shown significant antidepressant-like effects. Studies have demonstrated that administration of the compound leads to increased locomotor activity and reduced immobility in forced swim tests, indicative of an antidepressant effect .

Neuroprotective Properties

The compound also exhibits neuroprotective properties. Research suggests that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Study 1: Neuroprotective Effects in vitro

In vitro studies involving neuronal cell lines treated with this compound demonstrated a reduction in cell death when exposed to oxidative agents. The compound increased the expression of antioxidant enzymes, suggesting a mechanism involving the upregulation of cellular defense mechanisms against oxidative damage .

Study 2: Behavioral Assessment in Animal Models

In behavioral assessments using rodent models, administration of varying doses of this compound resulted in dose-dependent effects on anxiety-like behaviors. Higher doses were associated with significant reductions in anxiety-related behaviors measured through elevated plus maze tests .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after administration, with peak plasma concentrations occurring within a few hours. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for therapeutic applications in:

  • Neurological Disorders : Its antidepressant and neuroprotective properties make it a candidate for treating conditions like depression and neurodegenerative diseases.
  • Pain Management : Preliminary studies suggest analgesic properties that could be beneficial in pain management protocols.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Reductive Amination : A common approach involves reductive amination of 4-penten-1-ol derivatives using ammonia and hydrogen gas with catalysts like palladium or nickel .
  • Substitution Reactions : Alkyl halides or acyl chlorides can introduce the benzyl group under basic conditions (e.g., KOH/EtOH) .
  • Optimization : Temperature (60–80°C) and catalyst loading (5–10% Pd/C) significantly impact yield. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., δ 3.8–4.2 ppm for pyrrolidin-3-ol protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 206.1422 [M+H]⁺) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. How should researchers assess the stability of this compound under various storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via TLC or HPLC .
  • Storage Recommendations : Store in airtight containers at –20°C under nitrogen to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in complex reactions?

  • Methodology :

  • AI-Driven Synthesis Tools : Platforms like Pistachio and Reaxys predict feasible pathways using databases of >10⁶ reactions. For example, density functional theory (DFT) calculates transition-state energies to explain regioselectivity in nucleophilic substitutions .
  • Molecular Dynamics Simulations : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-benzyl vs. 1-(2-phenylethyl) substitutions) to isolate structural determinants of activity .
  • Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Address variability via ANOVA or mixed-effects models .

Q. What methodologies enable the synthesis and isolation of enantiomerically pure forms of this compound?

  • Methodology :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to achieve enantiomeric excess (ee >90%) in asymmetric hydrogenation .
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers. Validate ee via polarimetry or circular dichroism (CD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
Reactant of Route 2
5-(Aminomethyl)-1-benzylpyrrolidin-3-ol

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